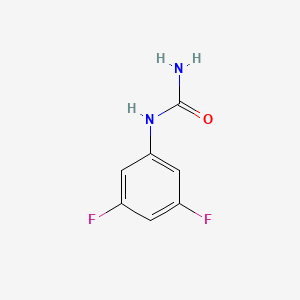

1-(3,5-Difluorophenyl)urea

Overview

Description

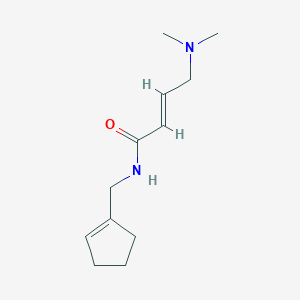

“1-(3,5-Difluorophenyl)urea” is an organic compound with the molecular formula C7H6F2N2O . It is a derivative of urea, which is a compound containing two amine (-NH2) groups joined by a carbonyl (C=O) functional group .

Synthesis Analysis

A similar compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in two sequential steps with a yield of 92% . The product was crystallized by slow evaporation using a solvent system of tetrahydrofuran (THF) and ethyl acetate .Molecular Structure Analysis

The structure of the compound was determined by X-ray single-crystal structure determination . Density functional theory calculations were applied using the DFT/B3LYP method with the 6-311G(d,p) basis set level .Chemical Reactions Analysis

The synthesis of unsymmetrical diphenylurea derivatives is an important issue due to their superior biological applications and chemical treatments including usage as intermediate, linker in complex synthesis, and also protection of amino groups .Scientific Research Applications

Anticancer Activity

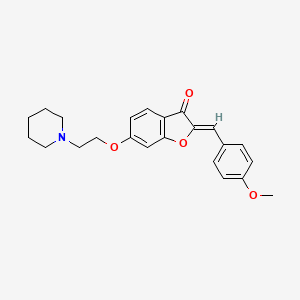

1-(3,5-Difluorophenyl)urea and its derivatives have shown promising anticancer activity . For instance, Regorafenib, a diphenylurea derivative drug, is a multikinase inhibitor used in the treatment of colorectal, hepatocellular, and gastrointestinal stromal cancers .

Antimalarial Properties

These compounds have also been found to exhibit antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.

Anti-Alzheimer’s Disease

Research has shown that 1-(3,5-Difluorophenyl)urea and its derivatives can be used in the treatment of Alzheimer’s disease . This opens up new avenues for the development of drugs for neurodegenerative diseases.

Antiviral Activity

1-(3,5-Difluorophenyl)urea derivatives have potential antiviral properties . They could be used in the development of new antiviral drugs.

Anti-Tuberculosis

1-(3,5-Difluorophenyl)urea and its derivatives have shown anti-tuberculosis activity . This could lead to the development of new treatments for tuberculosis.

Antidepressant Properties

These compounds have also been found to have antidepressant properties . This could lead to the development of new treatments for depression.

Agrochemical Applications

1,3-diphenylureas, a class of compounds that includes 1-(3,5-Difluorophenyl)urea, have been reported to act like auxins and cytokinins, which are important plant growth regulators . This suggests potential applications in agriculture.

properties

IUPAC Name |

(3,5-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUOCJXSRNBPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)urea | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)

![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)

![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

amine](/img/structure/B2438228.png)